molecular formula C13H14Cl2O3 B8289477 Ethyl 5-(2',4'-dichlorophenyl)-4-ketopentanoate

Ethyl 5-(2',4'-dichlorophenyl)-4-ketopentanoate

Cat. No. B8289477
M. Wt: 289.15 g/mol
InChI Key: YGWGTHXNUJXCBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(2',4'-dichlorophenyl)-4-ketopentanoate is a useful research compound. Its molecular formula is C13H14Cl2O3 and its molecular weight is 289.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(2',4'-dichlorophenyl)-4-ketopentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(2',4'-dichlorophenyl)-4-ketopentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 5-(2',4'-dichlorophenyl)-4-ketopentanoate

Molecular Formula

C13H14Cl2O3

Molecular Weight

289.15 g/mol

IUPAC Name

ethyl 5-(2,4-dichlorophenyl)-4-oxopentanoate

InChI

InChI=1S/C13H14Cl2O3/c1-2-18-13(17)6-5-11(16)7-9-3-4-10(14)8-12(9)15/h3-4,8H,2,5-7H2,1H3

InChI Key

YGWGTHXNUJXCBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)CC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1-liter R.B. flask was equipped with a magnetic stirrer and charged with 104.13 g (0.400 mol) of 5-(2',4'-dichlorophenyl)-4-ketopentanoic acid dissolved in 250 ml of ethanol and 250 ml of toluene. To this solution was added 5 ml of concentrated sulfuric acid, and the reaction mixture was refluxed through a Soxhlet extractor containing 300 g of Type 3A molecular sieves for 24 hours. The mixture was cooled and 300 ml of the solvent removed on the Rotary Evaporator. The residue was taken up in 300 ml of ether and washed once with water. The mixture was extracted twice with 150 ml portions of 10% K2CO3 solution, then washed with saturated salt solution, and dried (MgSO4). The solvent was removed on the Rotary Evaporator, and the residue vacuum distilled. The product (52.97 g, 46% yield) was obtained as a slightly yellow viscous oil, b.p. 124°-165° C./0.10-0.30 mm.
Quantity
104.13 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
46%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.